1-Carboxycyclopropanecarboxamide

Description

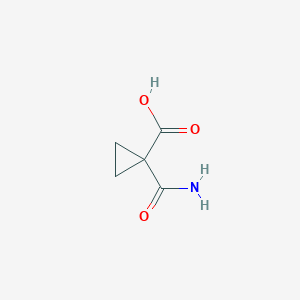

1-Carboxycyclopropanecarboxamide (chemical formula: C₅H₆NO₃) is a cyclopropane derivative featuring a carboxylic acid (–COOH) and a carboxamide (–CONH₂) group attached to the same carbon atom of the strained cyclopropane ring.

The cyclopropane ring’s strain enhances reactivity, enabling applications in drug design as bioisosteres for planar functional groups or as enzyme inhibitors. For instance, cyclopropane carboxamides are explored for antimicrobial and anti-inflammatory activities, as seen in related compounds .

Properties

IUPAC Name |

1-carbamoylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHXFKBMHSJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369823 | |

| Record name | 1-Carboxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-74-5 | |

| Record name | 1-Carbamoylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carboxycyclopropanecarboxamide can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Carboxycyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Carboxycyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Carboxycyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The cyclopropane ring’s strain and reactivity play a crucial role in its interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: The presence of electron-withdrawing groups (e.g., cyano in ) enhances antimicrobial activity, while bulky substituents (e.g., trichlorophenyl in ) improve target selectivity.

- Solubility : Carboxylic acid groups (as in 1,1-cyclopropane dicarboxylic acid ) increase water solubility, whereas halogenated or aromatic substituents (e.g., in ) reduce it.

Biological Activity

1-Carboxycyclopropanecarboxamide, also known as 1-carbamoylcyclopropanecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 129.11 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and biological activities.

This compound primarily functions through its interaction with specific enzymes and proteins. One of the notable interactions is with 1-aminocyclopropane-1-carboxylate oxidase , an enzyme crucial in the ethylene biosynthesis pathway. This pathway plays a significant role in plant biology, influencing processes such as seed germination, fruit ripening, and stress responses. The compound acts as an intermediate in this pathway, facilitating the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene, a vital plant hormone.

Cellular Effects

The biological effects of this compound extend to various cellular processes:

- Cell Signaling: It modulates key signaling pathways involved in growth and development.

- Gene Expression: The compound influences gene expression related to stress responses and developmental processes in plants.

- Metabolism: It plays a role in cellular metabolism by affecting the pathways involved in energy production and biosynthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for understanding its efficacy and safety. The compound has a melting point of approximately 185°C (decomposition) and a boiling point around 239.15°C . Its density is reported to be 1.568 g/cm³ , which may influence its solubility and transport mechanisms within biological systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Plant Studies: Research indicates that this compound significantly affects ethylene production in various plant species, influencing growth patterns and stress responses. For instance, studies have shown that application of this compound can enhance fruit ripening processes by increasing ethylene levels in climacteric fruits .

- Animal Models: In animal studies, varying dosages of this compound have demonstrated differing impacts on metabolic functions. Low doses may have minimal effects, while higher doses can lead to adverse outcomes such as gastrointestinal disturbances.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates ethylene biosynthesis; impacts cell signaling |

| 1-Aminocyclopropane-1-carboxylic Acid | Structure | Precursor in ethylene synthesis; promotes fruit ripening |

| 2-Carbamoylcyclopropanecarboxylic Acid | Structure | Similar enzymatic interactions; potential therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.